molecular formula C22H23N5O4S2 B6515914 2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 950273-56-0

2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B6515914
CAS No.: 950273-56-0
M. Wt: 485.6 g/mol
InChI Key: CPLDFKZGSMZNRD-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaene) linked to a sulfanyl-acetamide group substituted with a 3,4,5-trimethoxyphenyl moiety. The tetraazatetracyclic scaffold imparts rigidity and electronic diversity, while the trimethoxyphenyl group contributes electron-donating effects, influencing solubility and target binding .

Properties

IUPAC Name

2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-29-14-8-12(9-15(30-2)19(14)31-3)24-17(28)10-32-22-26-25-20-18-13-6-4-5-7-16(13)33-21(18)23-11-27(20)22/h8-9,11H,4-7,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLDFKZGSMZNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituent on Phenyl Group Core Modification Molecular Descriptors (Inferred)
N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]acetamide () 2,6-dimethylphenyl 5-oxo group Increased hydrophobicity; moderate electron-donating
N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[...]acetamide () 4-chlorophenyl 5-oxo group Electron-withdrawing; enhanced dipole interactions
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]dodeca-1(9),2,4,7,11-pentaene () 4-methoxyphenyl Hexaazatricyclic core Planar conformation; π-π stacking potential

Key Observations :

  • Trimethoxyphenyl vs. Chlorophenyl/MeO-Phenyl : The trimethoxyphenyl group in the target compound enhances solubility and hydrogen-bonding capacity compared to electron-withdrawing substituents like chlorine () .
Electronic and Reactivity Comparisons
  • The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy groups may enhance binding to kinases or tubulin, as seen in similar anticancer agents .
  • Crystal Structure Insights: Analogs like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine () exhibit planar conformations stabilized by π-stacking, suggesting the target compound’s phenyl group may adopt similar interactions in biological systems .

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